Octahydro-2H-1-benzopyran-2-one

Description

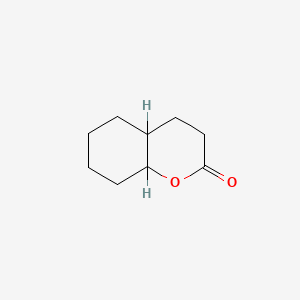

Structure

3D Structure

Properties

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFLYJIWLHSQLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052105 | |

| Record name | Octahydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; slight spicy note | |

| Record name | 2H-1-Benzopyran-2-one, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

144.00 to 146.00 °C. @ 16.00 mm Hg | |

| Record name | Octahydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils, soluble (in ethanol) | |

| Record name | Octahydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.089-1.096 | |

| Record name | Octahydrocoumarin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1157/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-31-3 | |

| Record name | Octahydrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydrocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, octahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octahydro-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octahydro-2H-1-benzopyran-2-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037276 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Octahydro-2H-1-benzopyran-2-one basic properties

An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one: Properties, Synthesis, and Potential Applications

Introduction

This compound, more commonly known as octahydrocoumarin, is a saturated bicyclic lactone with the molecular formula C₉H₁₄O₂.[1] As a fully hydrogenated derivative of coumarin, it belongs to the benzopyran class of organic compounds.[1][2][3] Structurally, it consists of a cyclohexane ring fused to a six-membered lactone ring (a δ-valerolactone).[1] While its primary industrial application is as a fragrance and flavoring agent, noted for its sweet, coumarin-like, and herbal taste profile, its underlying molecular architecture holds significant interest for medicinal chemistry and drug development.[1][2]

The benzopyran scaffold is a privileged structure in pharmacology, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][4][5] Similarly, the lactone motif is a key pharmacophore in many therapeutic agents.[6][7] Although systematic research on the specific biological activities of octahydrocoumarin is limited in publicly available literature, its foundational structure serves as a valuable starting point for the design and synthesis of novel therapeutic candidates.[1]

This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, chemists, and drug development professionals. It covers the compound's physicochemical properties, established synthesis methodologies, characterization techniques, and the inferred pharmacological potential based on its structural class.

Part 1: Physicochemical and Structural Properties

The identity and purity of a compound are defined by its fundamental properties. This compound is a colorless liquid at room temperature with a distinct spicy and sweet odor.[1][]

Table 1: Key Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1][] |

| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [2][9][10] |

| CAS Number | 4430-31-3 | [1][9][11] |

| Molecular Formula | C₉H₁₄O₂ | [1][] |

| Molecular Weight | 154.21 g/mol | [1][][10] |

| InChI Key | MSFLYJIWLHSQLG-UHFFFAOYSA-N |[1][][9] |

Table 2: Physicochemical Data

| Property | Value | Conditions | Source |

|---|---|---|---|

| Physical Form | Liquid | 20°C | [11] |

| Boiling Point | 144 - 146 °C | at 16 mm Hg | [1][10] |

| Density | 1.089 - 1.096 g/mL | 25°C | [1][10] |

| Refractive Index | 1.489 - 1.493 | at 20°C | [][10] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | Standard | [1][10] |

| logP | 1.99 | ALOGPS (Predicted) |[2] |

Structural Analysis and Stereoisomerism

The structure of this compound features a decalin-like ring system where one of the rings is a lactone. The fusion of the cyclohexane and pyranone rings creates two chiral centers at carbons 4a and 8a. This gives rise to stereoisomerism, primarily in the form of cis- and trans-fused diastereomers.

-

trans-isomer: The hydrogens at the bridgehead carbons (4a and 8a) are on opposite sides of the ring system, leading to a more rigid, chair-like conformation.

-

cis-isomer: The bridgehead hydrogens are on the same side, allowing for greater conformational flexibility.

The stereochemistry of the final product is highly dependent on the synthesis method, particularly the catalytic hydrogenation step.[1] The separation and individual biological evaluation of these isomers are crucial in drug development, as different stereoisomers of a compound often exhibit distinct pharmacological and toxicological profiles.

Part 2: Synthesis and Characterization

The most common industrial route to this compound is efficient and relies on readily available starting materials.[1]

Synthesis Methodology: Catalytic Hydrogenation

The established industrial synthesis involves the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid.[1] This process is a reductive cyclization.

Causality of the Process:

-

Hydrogenation: The process begins with the reduction of the ketone group on the cyclohexyl ring of the starting material to a secondary alcohol. This is typically achieved using a heterogeneous catalyst under hydrogen pressure.

-

Lactonization: The newly formed hydroxyl group is positioned to react with the ester group within the same molecule. This intramolecular esterification (lactonization) is often spontaneous or acid/base-catalyzed, resulting in the formation of the stable six-membered lactone ring and yielding the final product.[1]

This synthesis route typically produces a mixture of the cis and trans isomers, requiring subsequent purification if a specific isomer is desired.[1]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol 1: General Procedure for Catalytic Hydrogenation

This protocol is a representative example based on established methodologies.

-

Reactor Setup: A high-pressure hydrogenation vessel (autoclave) is charged with the starting material, an ester of 3-(2-oxocyclohexyl)propionic acid, and a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: A catalytic amount of Ruthenium on activated carbon (Ru/C, typically 1-5% by weight) is added to the mixture.[1] Rationale: Ru/C is an effective catalyst for the hydrogenation of ketones under relatively mild conditions and is favored for its efficiency and selectivity.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 bar). The reaction mixture is heated (e.g., 80-120°C) and stirred vigorously to ensure efficient mass transfer.

-

Reaction Monitoring: The reaction is monitored by tracking hydrogen uptake or by periodic sampling and analysis using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The reaction mixture is filtered to remove the heterogeneous catalyst.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

Structural confirmation and purity analysis rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature is a strong absorption band around 1730-1750 cm⁻¹ , characteristic of the carbonyl (C=O) stretch in a six-membered lactone (ester). Additional peaks in the 1150-1250 cm⁻¹ region would correspond to the C-O stretching vibrations.

-

¹H NMR Spectroscopy: The spectrum would be complex due to the saturated bicyclic system. Protons adjacent to the lactone oxygen (-O-CH-) would appear downfield (~4.0-4.5 ppm). The proton adjacent to the carbonyl group (-CH-C=O) would also be shifted downfield. The remaining methylene and methine protons of the cyclohexane ring would appear as a complex multiplet in the upfield region (~1.0-2.5 ppm). The spectra of the cis and trans isomers would show distinct differences in chemical shifts and coupling constants due to their different spatial arrangements.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 154. Key fragmentation patterns would likely involve the loss of CO and CO₂ from the lactone ring.

Experimental Protocol 2: Purity and Isomer Analysis by HPLC

This protocol provides a general method for analytical separation.

-

Column Selection: A reverse-phase C18 column (e.g., Newcrom R1) is suitable for separating compounds of this polarity.[9]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common choice.[9] Addition of a small amount of acid (e.g., formic acid for MS compatibility or phosphoric acid for UV detection) can improve peak shape.[9]

-

Instrumentation: A standard HPLC system equipped with a UV detector (set to a low wavelength like 210 nm, as there is no strong chromophore) or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Analysis: A solution of the sample is injected. The retention times of the cis and trans isomers will differ, allowing for their quantification and the assessment of the overall purity of the sample.

Part 3: Biological Activity and Potential Applications

While this compound is primarily used as a flavoring agent, its core structure is of significant interest in drug discovery.[3] The benzopyran nucleus is a common feature in molecules exhibiting a wide spectrum of biological activities.[1][5]

Inferred Pharmacological Potential

The biological activities of related coumarin and benzopyran derivatives provide a strong rationale for exploring the potential of octahydrocoumarin as a scaffold.

-

Anticancer Activity: Many natural and synthetic lactones are potent anticancer agents.[6][7] The lactone ring can act as a Michael acceptor or alkylating agent after enzymatic activation, interacting with biological nucleophiles to induce cytotoxicity in cancer cells.[6]

-

Anti-inflammatory and Antioxidant Activity: Coumarin derivatives are well-known for their anti-inflammatory and antioxidant properties.[4][12] These activities are often linked to their ability to modulate signaling pathways and scavenge reactive oxygen species.

-

Antimicrobial Activity: Various substituted 2H-1-benzopyran-2-ones have demonstrated significant antibacterial and antifungal properties, making this scaffold a promising starting point for the development of new anti-infective agents.[4][13][14]

The saturation of the benzene ring in octahydrocoumarin significantly alters its electronic properties and three-dimensional shape compared to aromatic coumarins. This modification can lead to novel biological activities or improved selectivity for specific targets. The synthesis of derivatives, such as introducing substituents at various positions on the bicyclic ring system, could unlock potent and specific biological effects.[1]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound this compound (FDB016294) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 4. sphinxsai.com [sphinxsai.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural and Synthetic Lactones Possessing Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural and Synthetic Lactones Possessing Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4430-31-3 this compound AKSci J62275 [aksci.com]

- 12. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

physicochemical characteristics of Octahydrocoumarin

An In-Depth Technical Guide to the Physicochemical Characteristics of Octahydrocoumarin

Introduction: Defining Octahydrocoumarin

Octahydrocoumarin, systematically known as (3,4,4a,5,6,7,8,8a-octahydrochromen-2-one), is a saturated bicyclic lactone.[1][2] As a derivative of coumarin, it is a significant molecule in the fields of fragrance, flavor, and chemical research.[3][4] Unlike its aromatic precursor, coumarin, which is a crystalline solid, octahydrocoumarin is a colorless liquid at room temperature, often described as having a sweet, creamy, and coumarinic odor.[1][3][5] It is known by several synonyms, including Bicyclononalactone and Cyclohexyl lactone.[1][5][6][7]

The molecule's structure, C₉H₁₄O₂, features a fusion of a cyclohexane ring and a δ-valerolactone ring.[2][3][8] This structure contains two stereocenters at the ring junction, leading to the existence of four possible stereoisomers, a critical consideration in stereoselective synthesis and biological activity studies.[7] This guide provides a comprehensive analysis of the core physicochemical characteristics of octahydrocoumarin, detailing the experimental methodologies for their determination and discussing their implications for research and development.

Core Physicochemical Properties

The functional behavior of a chemical entity in any application—from flavor formulation to drug delivery—is dictated by its physical and chemical properties. For octahydrocoumarin, these parameters govern its solubility, stability, volatility, and potential for biological interaction.

Table 1: Summary of Key Physicochemical Data for Octahydrocoumarin

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₂ | [1][2][3][7][8] |

| Molecular Weight | 154.21 g/mol | [1][2][6][7][8] |

| Physical State | Colorless Liquid | [1][2] |

| Boiling Point | 144-146 °C @ 16 mmHg293-298 °C @ 760 mmHg | [1][3][5][7][9] |

| Melting Point | ~17 °C | [7] |

| Density | 1.092 - 1.098 g/mL @ 25 °C | [1][5][9] |

| Water Solubility | Sparingly soluble to insoluble.~3.46 g/L (estimated) | [1][5][7] |

| Solubility (Organic) | Soluble in ethanol and oils | [1][6] |

| Log P (Octanol/Water) | 1.5 - 2.52 | [1][2][7] |

| Vapor Pressure | 0.005 - 0.008 mmHg @ 25 °C | [5][7] |

| Refractive Index | 1.489 - 1.493 @ 20 °C | [1][5][9] |

| Flash Point | >113 °C | [2][5] |

Structural Elucidation and Spectral Analysis

Confirming the identity and purity of octahydrocoumarin relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. In ¹³C NMR, the carbonyl carbon of the lactone ring is expected to show a characteristic deshielded signal (>170 ppm). The protons and carbons adjacent to the ring oxygen will also exhibit distinct chemical shifts. Comprehensive 2D NMR experiments like COSY, HSQC, and HMBC are employed for unambiguous assignment of all signals.[10][11]

-

Mass Spectrometry (MS) : Mass spectrometry, often coupled with Gas Chromatography (GC-MS), confirms the molecular weight of 154.21 g/mol .[1] The fragmentation pattern observed provides further structural evidence, corresponding to the loss of CO₂ or other neutral fragments from the parent ion.

-

Infrared (IR) Spectroscopy : The most prominent feature in the IR spectrum of octahydrocoumarin is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the saturated lactone, typically appearing in the 1720-1750 cm⁻¹ region.[11] The absence of aromatic C-H and C=C stretching bands distinguishes it from its precursor, coumarin.

Synthesis Pathways and Stereochemical Considerations

Understanding the synthesis of octahydrocoumarin is crucial as the chosen route dictates the isomeric composition and potential impurity profile of the final product.

Two primary synthetic routes are commonly employed:

-

Catalytic Hydrogenation of Coumarin : This is a direct approach where the aromatic ring and the double bond of the pyrone ring of coumarin are reduced.[2][12] This reaction must be carefully controlled, as incomplete hydrogenation can leave dihydrocoumarin as a difficult-to-separate impurity.[12]

-

Intramolecular Cyclization/Esterification : This method involves the cyclization of a precursor like 3-(2-hydroxycyclohexyl)propanoic acid or its esters.[2] This pathway can offer better control over stereochemistry depending on the stereoisomeric purity of the starting material.

Caption: Simplified overview of primary synthesis routes to Octahydrocoumarin.

Experimental Methodologies: A Practical Guide

The trustworthiness of physicochemical data hinges on robust and reproducible experimental protocols. The following sections detail standard operating procedures for determining the key characteristics of octahydrocoumarin.

Workflow for Comprehensive Physicochemical Characterization

A logical workflow ensures that foundational properties are established before more complex characteristics are investigated. The process begins with identity and purity confirmation, followed by the determination of key physical constants and solubility behavior.

Caption: Logical workflow for the physicochemical characterization of a compound.

Protocol 1: Boiling Point Determination (Thiele Tube Method)

This micro-scale method is efficient for determining the boiling point of small liquid samples.[13]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, this is observed when a rapid, continuous stream of bubbles emerges from an inverted capillary tube submerged in the heated liquid.[14][15]

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of octahydrocoumarin into a small test tube (e.g., 75x10 mm).

-

Capillary Insertion: Insert a standard melting point capillary tube (sealed at one end) into the liquid with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Clamp the assembly in a Thiele tube containing a high-boiling mineral oil, ensuring the heat-transfer arm is properly positioned for heating.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Boiling Point Identification: Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[14] Record this temperature. For higher accuracy, remove the heat source and note the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary.[15]

-

Pressure Correction: Record the ambient barometric pressure, as boiling points are pressure-dependent.

Causality: The Thiele tube's design promotes uniform heating of the oil via convection, which is critical for an accurate and sharp boiling point measurement. Slow, steady heating prevents superheating of the liquid and ensures thermal equilibrium between the sample, thermometer, and bath.

Protocol 2: Solubility Determination (Shake-Flask Method)

This is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.[16][17]

Principle: An excess amount of the solute is agitated in a solvent for an extended period to ensure that a saturated solution is formed and equilibrium is reached. The concentration of the solute in the resulting solution is then quantified.

Sources

- 1. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ScenTree - Octahydrocoumarin (CAS N° 4430-31-3) [scentree.co]

- 3. Octahydrocoumarin | 4430-31-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. lookchem.com [lookchem.com]

- 5. octahydrocoumarin, 4430-31-3 [thegoodscentscompany.com]

- 6. scent.vn [scent.vn]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. aseestant.ceon.rs [aseestant.ceon.rs]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. Video: Boiling Points - Procedure [jove.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Octahydro-2H-1-benzopyran-2-one CAS number 4430-31-3

An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one (CAS 4430-31-3): Synthesis, Characterization, and Applications in Modern Research

Abstract

This compound (CAS 4430-31-3), commonly known as octahydrocoumarin, is a saturated bicyclic lactone of significant interest in both industrial and research settings. While its primary application lies within the flavor and fragrance industries for its unique sensory properties, its core benzopyran structure represents a privileged scaffold in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, established synthesis methodologies, and a detailed framework for its analytical characterization. Furthermore, this document explores its potential as a versatile building block for the synthesis of novel, pharmacologically active agents, grounding its future prospects in the well-documented bioactivity of the broader coumarin class.[1][3]

Introduction to this compound

The Benzopyran Scaffold in Drug Discovery

The benzopyran (or coumarin) nucleus is a prominent structural motif found in a vast array of natural products and synthetic compounds.[1][4] This scaffold is associated with a wide spectrum of biological activities, including anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3][5] The inherent pharmacological relevance of the coumarin framework makes its derivatives, including saturated analogues like this compound, valuable starting points for drug discovery programs.[6]

Overview of this compound

This compound is the fully saturated derivative of coumarin, featuring a cyclohexane ring fused to a δ-valerolactone ring.[1][7] This saturation removes the aromaticity of the parent coumarin, resulting in a distinct set of physical and chemical properties. Its primary identity in commercial applications is as an aroma chemical, prized for its sweet, coumarin-like, and herbal notes.[1][8] In the context of medicinal chemistry, it serves as a chiral or achiral building block, offering a rigid bicyclic framework for the development of new chemical entities.[1][]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 4430-31-3 | [1][10] |

| Molecular Formula | C₉H₁₄O₂ | [1][10] |

| Molecular Weight | 154.21 g/mol | [1][10] |

| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [1] |

| Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone | [10][11][12] |

| Appearance | Colorless to light yellow clear liquid | [10][13] |

| Odor | Sweet, herbal, coumarin, tonka, woody | [10][13] |

| Boiling Point | 144-146 °C at 16 mmHg | [1][10] |

| Density | 1.092 - 1.098 g/mL at 25 °C | [10][13] |

| Refractive Index | 1.489 - 1.493 at 20 °C | [10][12] |

| Solubility | Insoluble in water; soluble in ethanol and oils | [1][12] |

| Storage | Store at 2-8°C in a cool, dry place | [10][11] |

Synthesis and Mechanism

Established Industrial Synthesis Route

The predominant industrial method for synthesizing this compound is through the catalytic hydrogenation of an ester of 3-(2-oxocyclohexyl)propionic acid.[1] This approach is favored for its operational simplicity and its use of readily accessible starting materials.[1] The process is highly efficient but typically results in a mixture of cis and trans diastereomers, necessitating downstream purification if a specific isomer is required.[1]

Mechanistic Insight

The synthesis proceeds via a two-step cascade within a single pot, a strategy that enhances process efficiency.

-

Catalytic Hydrogenation: The first step involves the reduction of the ketone group on the cyclohexyl ring of the precursor ester. Ruthenium supported on activated carbon (Ru/C) is a commonly employed catalyst for this transformation due to its high activity and selectivity.[1] This reduction yields a hydroxyl intermediate.

-

Intramolecular Cyclization (Lactonization): The newly formed hydroxyl group is positioned proximally to the ester functionality. Under the reaction conditions, it performs a nucleophilic attack on the ester's carbonyl carbon, leading to an intramolecular esterification.[1] This cyclization event forms the thermodynamically stable six-membered lactone ring and eliminates an alcohol molecule (e.g., ethanol if an ethyl ester was used), yielding the final product.[1]

Caption: Industrial synthesis workflow for this compound.

Comprehensive Analytical Characterization

A multi-modal analytical approach is essential for the unambiguous structural confirmation and purity assessment of this compound.

Spectroscopic Elucidation

Spectroscopic methods provide detailed information about the molecule's structure and functional groups.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is a strong, sharp absorption band corresponding to the lactone carbonyl (C=O) stretch, which is expected to appear in the 1700-1750 cm⁻¹ region.[1] The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C double bonds or aromatic rings.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As the most powerful tool for structural elucidation, ¹H and ¹³C NMR are indispensable.[15] The ¹H NMR spectrum will show a complex series of signals in the aliphatic region (typically 1.0-4.5 ppm) corresponding to the 14 protons on the saturated bicyclic framework. ¹³C NMR will reveal nine distinct signals, with the lactone carbonyl carbon appearing significantly downfield (>170 ppm) and the other eight sp³-hybridized carbons appearing in the upfield region.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[15] Electron Ionization (EI) would show a molecular ion peak (M⁺) at m/z 154, corresponding to the molecular formula C₉H₁₄O₂.

Chromatographic Purity Assessment: A Validated Protocol

High-Performance Liquid Chromatography (HPLC) is a robust technique for determining the purity of this compound and separating its diastereomers.[16] Since the molecule lacks a strong UV chromophore, a universal detector such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.

Protocol: Reverse-Phase HPLC Method for Purity Analysis

This protocol provides a self-validating system for the routine quality control of this compound.

-

Instrumentation & Columns:

-

HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).

-

Analytical Column: C18 stationary phase (e.g., Inertsil ODS-4, 250 mm x 4.6 mm, 5 µm particle size).

-

-

Reagents and Mobile Phase Preparation:

-

Acetonitrile (MeCN), HPLC grade.

-

Water, HPLC grade or ultrapure (18.2 MΩ·cm).

-

Mobile Phase: Prepare an isocratic mobile phase of 50:50 (v/v) Acetonitrile:Water. Filter through a 0.45 µm membrane filter and degas thoroughly for 15 minutes in an ultrasonic bath before use. Causality: Degassing is critical for RID stability as dissolved gases can cause baseline noise and drift.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C. Causality: Maintaining a constant column and RID temperature is crucial for a stable baseline and reproducible retention times.

-

RID Temperature: 35 °C.

-

Injection Volume: 10 µL.

-

Run Time: Approximately 15 minutes (or until all peaks have eluted).

-

-

Standard and Sample Preparation:

-

Standard Preparation: Accurately weigh approximately 50 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~5 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration (~5 mg/mL) using the mobile phase as the diluent.

-

-

Analysis and System Validation:

-

Equilibration: Equilibrate the column and RID with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main isomer(s) should be ≤ 2.0%. This ensures the system is performing with adequate precision.

-

Analysis: Inject the sample solution. Identify peaks based on retention time comparison with the standard.

-

Quantification: Calculate the purity by the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Benzopyrone, a privileged scaffold in drug discovery: An overview of FDA-approved drugs and clinical candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple and efficient synthesis of substituted 2<i>H</i>-1-benzopyran-2-ones using natural acids and their bio evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. hmdb.ca [hmdb.ca]

- 8. Octahydrocoumarin | 4430-31-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. OCTAHYDROCOUMARIN | 4430-31-3 [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. octahydrocoumarin, 4430-31-3 [thegoodscentscompany.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. This compound | SIELC Technologies [sielc.com]

molecular structure of Octahydro-2H-1-benzopyran-2-one

An In-Depth Technical Guide to the Molecular Structure of Octahydro-2H-1-benzopyran-2-one

Abstract

This compound, commonly known as octahydrocoumarin, is a saturated bicyclic lactone that serves as a fundamental scaffold in organic synthesis and holds significance in the fragrance industry. As a saturated derivative of coumarin, a ubiquitous natural product core, its structural nuances, particularly its stereochemistry, dictate its physical and chemical properties. This technical guide provides a comprehensive exploration of the molecular architecture of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its stereoisomerism, conformational preferences, principal synthetic pathways with mechanistic rationale, and the suite of spectroscopic techniques essential for its unambiguous characterization. The guide is structured to deliver not just procedural knowledge but also the underlying scientific principles that govern experimental design and data interpretation in the study of this molecule.

Core Molecular Identity and Physicochemical Properties

This compound (CAS: 4430-31-3) is a bicyclic organic compound featuring a cyclohexane ring fused to a δ-valerolactone ring.[1][2] This structure imparts specific chemical characteristics and is responsible for its use as a flavoring agent and fragrance component, often described as having sweet, coumarin-like, and herbal notes.[1][2][3] Its physical properties are summarized in Table 1.

| Property | Value | Source(s) |

| CAS Number | 4430-31-3 | [1][] |

| Molecular Formula | C₉H₁₄O₂ | [] |

| Molecular Weight | 154.21 g/mol | [1] |

| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one | [] |

| Synonyms | Octahydrocoumarin, Bicyclononalactone | [3] |

| Appearance | Colorless liquid with a slight spicy note | [][5] |

| Boiling Point | 144-146 °C at 16 mmHg | |

| Density | 1.089 - 1.096 g/mL | |

| Solubility | Insoluble in water; Soluble in ethanol and oils | [5] |

Molecular Architecture: Stereochemistry and Conformational Analysis

The fusion of the saturated carbocycle and the lactone ring introduces stereochemical complexity, which is paramount to understanding the molecule's behavior.

Diastereomerism: cis and trans Isomers

The junction of the two rings at carbons 4a and 8a creates two diastereomers: cis-octahydro-2H-1-benzopyran-2-one and trans-octahydro-2H-1-benzopyran-2-one. In the cis isomer, the hydrogen atoms at the bridgehead carbons are on the same face of the molecule, whereas in the trans isomer, they are on opposite faces. This structural difference significantly impacts the molecule's overall shape, stability, and sensory properties.[1] The stereochemistry is a critical consideration during synthesis, as different catalytic systems can favor the formation of one isomer over the other.[1]

Synthesis and Mechanistic Rationale

The most industrially viable route to this compound leverages readily available precursors and established catalytic processes. [1]

Primary Synthetic Pathway

The synthesis begins with an ester of 3-(2-oxocyclohexyl)propionic acid. The process is a two-step, one-pot reaction involving catalytic hydrogenation followed by spontaneous intramolecular cyclization. [1] Step 1: Catalytic Hydrogenation: The ketone carbonyl on the cyclohexyl ring is selectively reduced to a hydroxyl group. This is a classic hydrogenation reaction, for which ruthenium supported on active carbon (Ru/C) is a highly effective and frequently used catalyst. [1]The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical as it can influence the diastereoselectivity of the resulting alcohol, which in turn dictates the final cis/trans ratio of the product.

Step 2: Intramolecular Lactonization: The newly formed hydroxyl group is positioned to attack the ester carbonyl in an intramolecular esterification (lactonization) reaction. This acid- or base-catalyzed (or often spontaneous under thermal conditions) cyclization is entropically favored, forming the stable six-membered lactone ring and yielding the final product. [1]This entire process typically produces a mixture of cis and trans isomers, which can then be separated chromatographically. [1]

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment rely on a combination of modern analytical techniques. The protocols described here represent a self-validating system, where data from orthogonal methods converge to a single, validated structural assignment.

Experimental Protocol: Chromatographic Separation and Purity

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a sample and for separating the cis and trans isomers. A reverse-phase method is chosen due to the moderate polarity of the analyte.

-

System Preparation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 210 nm is used.

-

Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). [6]For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents. [6]3. Sample Preparation: Dissolve approximately 1 mg of the synthesized product in 1 mL of the mobile phase.

-

Injection and Analysis: Inject 10 µL of the sample and run the analysis at a flow rate of 1.0 mL/min.

-

Data Interpretation: The resulting chromatogram will show peaks corresponding to the cis and trans isomers. The area under each peak is proportional to its concentration, allowing for the determination of the isomeric ratio and overall purity.

Spectroscopic Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for detailed structural elucidation.

-

¹H NMR: The spectrum will show a complex series of multiplets in the aliphatic region (1.0-4.5 ppm). The chemical shifts and coupling constants of the bridgehead protons (H-4a and H-8a) are particularly diagnostic for distinguishing between the cis and trans isomers. [7] * ¹³C NMR: The spectrum will display nine distinct signals. The lactone carbonyl carbon (C-2) will appear significantly downfield (~170 ppm). The chemical shifts of the bridgehead carbons (C-4a and C-8a) are also highly sensitive to the ring-junction stereochemistry. * Trustworthiness through 2D NMR: To ensure authoritative assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are employed. These experiments reveal connectivity between protons and their directly attached carbons, providing an unassailable map of the molecular framework.

-

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion: A clear molecular ion peak (M⁺) is expected at m/z 154, confirming the molecular formula C₉H₁₄O₂. [5] * Fragmentation: Common fragmentation pathways involve the loss of CO₂ (m/z 110) or cleavage of the lactone and cyclohexane rings, providing structural confirmation.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

-

Key Absorption: The most prominent and diagnostic peak will be a strong absorption band in the region of 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of a six-membered ring lactone. [8]The absence of bands in the -OH region (~3200-3600 cm⁻¹) confirms the complete lactonization of the hydroxy-acid intermediate.

-

Applications in Research and Drug Development

While systematic research into the specific biological activities of this compound is limited, the parent benzopyran (coumarin) scaffold is a "privileged structure" in medicinal chemistry. [1][9]Compounds containing this core exhibit a vast range of pharmacological properties, including antibacterial, anti-inflammatory, antioxidant, and anticancer activities. [10][11][12] Therefore, this compound serves as a valuable saturated, three-dimensional building block for the synthesis of novel therapeutic agents. Its defined stereochemistry allows for the creation of structurally precise libraries of compounds for screening. The lactone functionality provides a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) by attaching different pharmacophores to the core scaffold.

Conclusion

The molecular structure of this compound is defined by its fused bicyclic system, leading to critical stereochemical and conformational properties. The existence of cis and trans diastereomers, coupled with a strong conformational preference in the cis isomer, are defining features that influence its synthesis and properties. Its industrial synthesis is well-established, though achieving high stereoselectivity remains a key research objective. A multi-technique analytical approach, combining chromatography with NMR, MS, and IR spectroscopy, is essential for its complete and unambiguous characterization. As a research chemical, it not only finds use in the flavor and fragrance industry but also offers a versatile and stereochemically rich scaffold for the future of drug discovery.

References

-

FooDB. (2010). Showing Compound this compound (FDB016294). FooDB. Retrieved from [Link]

-

The Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0037276). HMDB. Retrieved from [Link]

-

PubChem. (n.d.). Octahydrocoumarin. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. SIELC. Retrieved from [Link]

-

Linares-Palomino, P. J., et al. (2006). Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal, 21, 659–666. Retrieved from [Link]

-

Rajasekaran, S., & Rao, G. K. (2011). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. International Journal of ChemTech Research, 3(2), 555-560. Retrieved from [Link]

-

Al-Majedy, Y. K., et al. (2017). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. National Institutes of Health. Retrieved from [Link]

-

Kumar, R., et al. (2020). A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation. Arabian Journal of Chemistry, 13(10), 7357-7366. Retrieved from [Link]

-

Semantic Scholar. (2017). Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (2009). Synthesis of biologically active 2H--[1]benzoyran-2-ones. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadienyl)oxy]-, (E)-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-1-Benzopyran, octahydro-2,5,5,8a-tetramethyl-, (2.alpha.,4a.beta.,8a.alpha.)-. Wiley. Retrieved from [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Assigning 1H NMR spectrum and predicting peak coupling patterns for 2H-1-benzopyran-2-one. Stack Exchange. Retrieved from [Link]

-

ResearchGate. (2006). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and.... ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 4-hydroxy-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2H-1-Benzopyran-2-one, 6-hydroxy-. NIST WebBook. Retrieved from [Link]

-

Griffiths, D. V., & Wilcox, G. (1988). Synthetic and stereochemical studies of the octahydro-1-benzopyran system. Journal of the Chemical Society, Perkin Transactions 2, 431-436. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. Showing Compound this compound (FDB016294) - FooDB [foodb.ca]

- 5. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. Synthetic and stereochemical studies of the octahydro-1-benzopyran system - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 2H-1-Benzopyran-2-one, 4-hydroxy- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Systematic Deconstruction of the IUPAC Nomenclature for Octahydro-2H-1-benzopyran-2-one: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Common Names

In the precise world of chemical research and pharmaceutical development, clarity and unambiguity are paramount. While the common name "octahydrocoumarin" is frequently encountered, the systematic name designated by the International Union of Pure and Applied Chemistry (IUPAC), octahydro-2H-1-benzopyran-2-one , provides an exact structural definition. This guide deconstructs the IUPAC name into its constituent parts, offering a logical, step-by-step analysis grounded in official nomenclature rules. Understanding this systematic approach is crucial for accurate database searching, regulatory submissions, and clear scientific communication. The molecule itself is a saturated derivative of coumarin and belongs to the benzopyran class of organic compounds, which are noted for their prevalence in many natural and pharmacologically active substances.[1] This bicyclic structure consists of a cyclohexane ring fused to a six-membered lactone ring.[1]

Part 1: The Parent Hydride and its Numbering Convention

The foundation of any IUPAC name is the parent hydride. For this molecule, the parent is the fused heterocyclic system known as 1-benzopyran .

-

Fusion Nomenclature : The name "benzopyran" indicates the fusion of a benzene ring to a pyran ring.[2] According to IUPAC fusion nomenclature, the name of the attached component ("benzo") is prefixed to the name of the principal component ("pyran").[3]

-

Numbering the Fused System : The numbering of a fused heterocyclic system follows a specific set of rules to ensure consistency. The system is oriented to place the maximum number of rings in a horizontal row. For benzopyran, numbering begins on the atom adjacent to the fusion bridge, proceeding around the periphery. Critically, heteroatoms are assigned the lowest possible locants. In 1-benzopyran, the oxygen atom is assigned position 1. The numbering continues around the heterocyclic ring first, then through the fusion atoms, and finally around the benzene ring.

The logical flow for numbering the parent system is visualized below.

Caption: Standard IUPAC numbering for the 1-benzopyran fused ring system.

Part 2: The Significance of Indicated Hydrogen (2H-)

In its most unsaturated form, the name "1-benzopyran" is ambiguous. It could refer to two different isomers depending on the location of the saturated CH₂ group in the pyran ring. To resolve this, IUPAC employs the "indicated hydrogen" convention.[4][5][6]

-

Defining Isomers : Indicated hydrogen is a locant (e.g., '2') followed by an italicized capital H placed before the name.[6] This specifies a position in the parent ring system that is saturated (i.e., carries an "extra" hydrogen atom) when the ring system is otherwise named as having the maximum number of non-cumulative double bonds.[5][6]

-

Application : In this case, 2H-1-benzopyran specifies that the carbon at position 2 is a saturated CH₂ group. This distinguishes it from its isomer, 4H-1-benzopyran. The compound coumarin, for example, is systematically named 2H-1-benzopyran-2-one.[7] This 2H designation is a fundamental part of the parent structure's name and is retained even after further modifications like hydrogenation are applied.

Caption: Logical relationship for applying Indicated Hydrogen.

Part 3: Specifying Saturation (Octahydro-)

The prefix "octahydro-" describes the degree of saturation of the parent hydride.

-

Hydrogenation Prefixes : According to IUPAC Rule A-23, the names of fused polycyclic hydrocarbons with fewer than the maximum number of non-cumulative double bonds are formed using prefixes like "dihydro-", "tetrahydro-", etc.[8] The prefix "perhydro-" signifies full hydrogenation.[8]

-

Derivation : The parent 2H-1-benzopyran has four double bonds within its bicyclic core. Saturating these four double bonds requires the addition of eight hydrogen atoms. Therefore, the prefix octahydro- is used to signify the complete saturation of the benzopyran ring system.

| Prefix | Meaning | Application |

| 2H-1-benzopyran | Parent Hydride | Unsaturated bicyclic system with saturation at C2. |

| Octahydro- | Saturation Prefix | Indicates the addition of 8 hydrogen atoms. |

| Octahydro-2H-1-benzopyran | Saturated Parent | The fully saturated version of the parent system. |

Part 4: The Principal Functional Group (-2-one)

The final component of the name, "-2-one," identifies the principal functional group.

-

Suffix for Ketones/Lactones : The suffix "-one" denotes a carbonyl group (C=O). When this group is part of a ring system, it is given the lowest possible locant according to the established numbering of the parent hydride.

-

Lactone Classification : In this molecule, the carbonyl group at position 2 is adjacent to the heteroatom at position 1, forming a cyclic ester, which is generically known as a lactone. IUPAC nomenclature treats such lactones as heterocyclic ketones.[9]

-

Assembly : The suffix -2-one is appended to the name of the saturated parent hydride, indicating a carbonyl group at the C2 position.

Part 5: Assembling the Complete IUPAC Name

The final name is constructed by combining these components in a specific order, following the principles of substitutive nomenclature.[10]

-

Saturation Prefix : octahydro-

-

Indicated Hydrogen : 2H-

-

Parent Hydride : 1-benzopyran

-

Functional Group Suffix : -2-one

Final Assembly Workflow:

Caption: Assembly of IUPAC name components.

This systematic combination results in the unambiguous name This compound . An alternative, but also valid, IUPAC name seen in some databases is 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one, which explicitly lists the locants of hydrogenation on the older retained name "chromene".[11] However, the use of systematic 'benzo' names like 1-benzopyran is generally preferred in modern IUPAC recommendations.

References

-

IUPAC. Compendium of Chemical Terminology, 5th ed. International Union of Pure and Applied Chemistry; 2025. Online version 5.0.0. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Chapter P-2: Parent Hydrides. Royal Society of Chemistry. Available from: [Link]

-

IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Chapter P-5: Preferred IUPAC Names. Royal Society of Chemistry. Available from: [Link]

-

ACD/Labs. IUPAC Nomenclature of Organic Chemistry. Rule B-3: Fused Heterocyclic Systems. Advanced Chemistry Development, Inc. Available from: [Link]

-

ACD/Labs. IUPAC Nomenclature of Organic Chemistry. Rule C-472: Lactones, Lactides, Lactams, and Lactims. Advanced Chemistry Development, Inc. Available from: [Link]

-

IUPAC. Nomenclature of Fused and Bridged Fused Ring Systems. FR-9: Indicated Hydrogen. Available from: [Link]

-

FooDB. Showing Compound this compound (FDB016294). Available from: [Link]

-

PubChem. Octahydrocoumarin | C9H14O2 | CID 20487. National Center for Biotechnology Information. Available from: [Link]

-

ACD/Labs. IUPAC Nomenclature of Organic Chemistry. Rule A-23: Hydrogenated Compounds. Advanced Chemistry Development, Inc. Available from: [Link]

-

ACD/Labs. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). R-1.3: Indicated Hydrogen. Advanced Chemistry Development, Inc. Available from: [Link]

-

FooDB. Showing Compound 2H-1-Benzopyran-2-one (FDB011938). Available from: [Link]

-

IUPAC. Brief Guide to the Nomenclature of Organic Chemistry. Available from: [Link]

-

ACD/Labs. A Guide to IUPAC Nomenclature of Organic Compounds (Recommendations 1993). R-2.4.1: Fusion nomenclature. Advanced Chemistry Development, Inc. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound this compound (FDB016294) - FooDB [foodb.ca]

- 3. acdlabs.com [acdlabs.com]

- 4. FR-9 [iupac.qmul.ac.uk]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. acdlabs.com [acdlabs.com]

- 7. Showing Compound 2H-1-Benzopyran-2-one (FDB011938) - FooDB [foodb.ca]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. iupac.org [iupac.org]

- 11. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

synonyms for Octahydro-2H-1-benzopyran-2-one

An In-Depth Technical Guide to Octahydro-2H-1-benzopyran-2-one

Abstract

This compound, a saturated derivative of coumarin, represents a class of bicyclic lactones with a benzopyran core structure.[1] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. It covers the compound's nomenclature, detailed physicochemical properties, established synthesis routes, and analytical methodologies. While extensive research on this specific saturated derivative is limited, this document also explores the well-documented biological activities of the broader coumarin (2H-1-benzopyran-2-one) family, suggesting potential avenues for future investigation.[1][2][3] The guide includes detailed experimental protocols and workflow diagrams to provide practical, field-proven insights for laboratory applications.

Nomenclature and Chemical Identification

Precise identification of a chemical entity is foundational for research and development. This compound is known by several synonyms across various databases and commercial suppliers. Its formal identification is standardized by its CAS Registry Number and IUPAC name.

One of the most common synonyms for this compound is Octahydrocoumarin .[1][][5] Other frequently used names include Bicyclononalactone, Cyclohexyl lactone, and Cyclohexyllactone.[5][6] The compound is systematically named under IUPAC nomenclature as 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one .[1][][5]

Key identifiers are summarized below:

| Identifier | Value |

| CAS Number | 4430-31-3[1][][5][6][7] |

| Molecular Formula | C₉H₁₄O₂[1][][5][6][7] |

| Molecular Weight | 154.21 g/mol [1][][5][7] |

| IUPAC Name | 3,4,4a,5,6,7,8,8a-octahydrochromen-2-one[1][][5] |

| InChI Key | MSFLYJIWLHSQLG-UHFFFAOYSA-N[1][][6] |

| Common Synonyms | Octahydrocoumarin, Bicyclononalactone, Cyclohexyl lactone[5][6] |

Physicochemical Properties

This compound is a colorless liquid characterized by a slight spicy note and is reported to have sweet, coumarin, and herbal tasting properties.[1][3] Its physical and chemical characteristics determine its behavior in various solvents and experimental conditions. It is notably insoluble in water but soluble in oils and ethanol.[1]

| Property | Value | Source |

| Physical Form | Liquid (at 20°C) | [7] |

| Appearance | Colorless liquid; slight spicy note | [] |

| Density | 1.089 - 1.096 g/mL | [1] |

| Boiling Point | 144-146 °C at 16 mm Hg | [1] |

| Solubility | Insoluble in water; Soluble in oils and ethanol | [1] |

| Refractive Index | n20/D 1.492 (lit.) | [] |

| LogP | 1.72 | [6] |

Synthesis and Characterization

The industrial production of this compound is primarily achieved through the catalytic hydrogenation of specific precursors derived from cyclohexanone.[1] This method is favored for its efficiency and the use of readily available starting materials.[1]

Industrial Synthesis Workflow

The most established route involves the catalytic hydrogenation of esters of 3-(2-oxocyclohexyl)propionic acid.[1] This process typically yields a mixture of the cis and trans isomers of the final product. The key steps are hydrogenation followed by an intramolecular cyclization (lactonization).[1] Ruthenium supported on active carbon (Ru/C) is a frequently utilized catalyst for the initial hydrogenation step.[1]

General Synthesis Strategies for the Coumarin Scaffold

While the above method is specific to the octahydro- derivative, the parent coumarin (2H-1-benzopyran-2-one) scaffold can be synthesized through several classic organic reactions. These include the Pechmann, Perkin, Knoevenagel, Reformatsky, and Wittig reactions.[8] The Pechmann reaction, which involves the reaction of a phenol with a β-keto ester under acidic conditions, is one of the most widely used methods for creating the core coumarin structure.[8]

Applications and Biological Activities

Current Applications

This compound is utilized as a flavoring agent in the food and fragrance industries.[3] Its sensory properties, described as sweet and herbal, make it a valuable component in various formulations.[1][3]

Potential Pharmacological Relevance

Systematic research on the specific biological activities of this compound is not extensively published.[1] However, its core structure is a benzopyran, a scaffold prevalent in many pharmacologically active substances.[1] The broader class of coumarins (2H-1-benzopyran-2-ones) is renowned for a wide spectrum of biological activities, including:

-

Anticoagulant Properties [11]

The potent antibiotics Novobiocin and Coumaromycin are coumarin derivatives.[11] Given this precedent, this compound and its derivatives present an interesting, albeit underexplored, area for drug discovery and development. Structural modifications, such as the synthesis of 4-anilino-2H-benzopyran-2-ones, have been explored to enhance antibacterial properties, highlighting the potential for derivatization.[1]

Experimental Protocols

Protocol: HPLC Analysis

This protocol describes a reverse-phase HPLC method for the analysis of this compound.[6] This method is suitable for purity assessment and can be adapted for pharmacokinetic studies or preparative separation.[6]

Objective: To separate and quantify this compound.

Materials:

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

Newcrom R1 column (or equivalent C18 reverse-phase column)

-

Acetonitrile (MeCN), HPLC grade

-

Deionized water

-

Phosphoric acid (for UV detection) or Formic acid (for MS detection)

-

Sample of this compound

Procedure:

-

Mobile Phase Preparation:

-

Prepare the mobile phase consisting of Acetonitrile (MeCN) and water.

-

Add a small amount of acid to the aqueous component (e.g., 0.1% v/v Phosphoric or Formic acid) to improve peak shape. The exact ratio of MeCN to water should be optimized for the specific column and system but a good starting point is 50:50.

-

-

Sample Preparation:

-

Dissolve a known quantity of this compound in the mobile phase to create a stock solution.

-

Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is required.

-

-

HPLC System Setup:

-

Install the Newcrom R1 column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Set the detector wavelength (for UV) appropriately for the chromophore or set the MS to scan for the compound's mass-to-charge ratio.

-

-

Injection and Data Acquisition:

-

Inject a fixed volume (e.g., 10 µL) of the sample onto the column.

-

Start the data acquisition and run the chromatogram for a sufficient time to allow for the elution of the compound.

-

-

Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Integrate the peak area to determine the quantity of the compound, using a calibration curve if necessary.

-

Protocol: In Vitro Antibacterial Activity Screening (Hypothetical)

This protocol is adapted from general methods for screening coumarin derivatives and can be applied to this compound.[11][13]

Objective: To assess the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar and nutrient broth

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Standard antibiotic discs (e.g., Streptomycin) as positive control

-

Sterile petri dishes, pipettes, and incubator

Procedure:

-

Preparation of Test Solution:

-

Dissolve the test compound in DMSO to prepare a stock solution of a high concentration (e.g., 1 mg/mL).

-

Prepare serial dilutions from the stock solution to obtain various test concentrations.

-

-

Inoculum Preparation:

-

Grow the bacterial strains in nutrient broth overnight at 37°C.

-

Standardize the bacterial suspension to a specific turbidity (e.g., 0.5 McFarland standard).

-

-

Agar Disc Diffusion Method:

-

Pour molten nutrient agar into sterile petri dishes and allow them to solidify.

-

Evenly spread the standardized bacterial inoculum over the surface of the agar plates.

-

Impregnate sterile paper discs with the different concentrations of the test compound solution.

-

Place the discs on the inoculated agar surface. Also, place a positive control disc (standard antibiotic) and a negative control disc (DMSO alone).

-

-

Incubation and Observation:

-

Incubate the plates at 37°C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antibacterial activity.

-

-

Data Analysis:

-

Compare the inhibition zones of the test compound with the positive and negative controls to determine its relative antibacterial efficacy.

-

Conclusion

This compound is a well-characterized compound with established synthesis and analytical methods. While its primary current use is in the flavor and fragrance sector, its structural relationship to the pharmacologically rich family of coumarins suggests significant untapped potential in drug discovery. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the chemical and biological properties of this and related benzopyran derivatives. Further investigation into its specific biological activities is warranted and could unveil novel therapeutic applications.

References

-

Title: this compound Source: SIELC Technologies URL: [Link]

-

Title: Showing Compound this compound (FDB016294) Source: FooDB URL: [Link]

-

Title: Octahydrocoumarin | C9H14O2 | CID 20487 Source: PubChem URL: [Link]

-

Title: Showing metabocard for this compound (HMDB0037276) Source: HMDB URL: [Link]

-

Title: A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation Source: Heliyon URL: [Link]

-

Title: Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antimicrobial Activity of Novel 3,7-Disubstituted 2H-1-Benzopyran-2-Ones Source: Semantic Scholar URL: [Link]

-

Title: Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives Source: International Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

-

Title: A simple and efficient synthesis of substituted 2H-1-benzopyran-2-ones using natural acids and their bio evaluation Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products Source: NIH National Library of Medicine URL: [Link]

-

Title: Synthesis of Some Novel Derivatives of Substituted 2H-[1]- Benzopyran-2-Ones and Their Antimicrobial Activity Source: ResearchGate URL: [Link]

-

Title: Scheme 3. Synthesis of 2-oxo-2H-1-benzopyran-3-carboxamides and... Source: ResearchGate URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Showing Compound this compound (FDB016294) - FooDB [foodb.ca]

- 3. hmdb.ca [hmdb.ca]

- 5. Octahydrocoumarin | C9H14O2 | CID 20487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. 4430-31-3 this compound AKSci J62275 [aksci.com]

- 8. A simple and efficient synthesis of substituted 2<i>H</i>-1-benzopyran-2-ones using natural acids and their bio evaluation - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. arabjchem.org [arabjchem.org]

The Enduring Allure of Coumarins: A Technical Guide to Their Discovery, Natural Sources, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Coumarins, a fascinating and diverse class of benzopyrone secondary metabolites, have captivated scientists for over two centuries. Initially cherished for their sweet, vanilla-like aroma, these compounds have emerged as a powerhouse of pharmacological activities, spanning from anticoagulants to potent anticancer and anti-inflammatory agents. This technical guide provides a comprehensive exploration of the world of coumarins, from their historical discovery to their widespread distribution in nature. We will delve into the intricate biosynthetic pathways that give rise to their structural diversity and present detailed, field-proven methodologies for their extraction, isolation, and quantification. Furthermore, this guide will illuminate the molecular mechanisms underlying their significant biological effects, offering insights for researchers and drug development professionals seeking to harness the therapeutic potential of these remarkable natural products.

A Serendipitous Discovery and a Rich History

The story of coumarin begins in 1820, when A. Vogel first isolated a crystalline substance from tonka beans (Dipteryx odorata), which he initially mistook for benzoic acid.[1] That same year, the French chemist Nicolas Jean-Baptiste Gaston Guibourt independently isolated the same compound and, recognizing it as a new substance, named it "coumarine" after "coumarou," the French word for the tonka bean.[1][2] The correct structure of coumarin was elucidated, and it was first synthesized in 1868 by the English chemist Sir William Henry Perkin, a landmark achievement that also marked the first application of the now-famous Perkin reaction.[1][3]

A pivotal moment in the history of coumarin derivatives came in the 1920s with the investigation of a mysterious bleeding disorder in cattle that had consumed spoiled sweet clover hay.[2] This "sweet clover disease" was traced to a potent anticoagulant formed from the natural coumarin in the plant by fungal fermentation. This hemorrhagic agent was identified as dicoumarol, a discovery that directly paved the way for the development of the life-saving anticoagulant drug, warfarin.[2][4] This historical journey from a fragrant compound to a clinically vital therapeutic underscores the immense potential hidden within natural products.

The Widespread Presence of Coumarins in Nature

Coumarins are ubiquitously distributed throughout the plant kingdom, with over 1300 different coumarins identified to date.[5][6] They are also found in microorganisms, including fungi and bacteria, and even in some marine organisms.[7][8][9] In plants, coumarins are present in various parts, including the roots, stems, leaves, flowers, fruits, and seeds, where they are thought to play a role in chemical defense against predators and pathogens.[1][8]

Some of the most prominent plant families known for their rich coumarin content include:

-

Apiaceae (or Umbelliferae): This family, which includes carrots, parsley, and celery, is a rich source of various coumarin derivatives.[9]

-

Rutaceae: The citrus family is another significant source of coumarins.[2]

-

Fabaceae (or Leguminosae): This family, which includes tonka beans and sweet clover, is historically important for the discovery of coumarin and dicoumarol.[2][9]

-

Asteraceae: Many species within this large family of flowering plants are known to produce coumarins.[7]

Table 1: Prominent Natural Sources of Coumarin and its Derivatives

| Plant/Organism | Family | Coumarin Derivative(s) | Part(s) Used | Reference(s) |

| Tonka Bean (Dipteryx odorata) | Fabaceae | Coumarin | Seeds | [1][10] |

| Sweet Clover (Melilotus spp.) | Fabaceae | Coumarin, Dicoumarol (upon spoilage) | Aerial parts | [2][9] |

| Cassia Cinnamon (Cinnamomum cassia) | Lauraceae | Coumarin | Bark | [1][10] |

| Sweet Woodruff (Galium odoratum) | Rubiaceae | Coumarin | Aerial parts | [10] |

| Horse Chestnut (Aesculus hippocastanum) | Hippocastanaceae | Esculin | Seeds | [9] |

| Celery (Apium graveolens) | Apiaceae | Bergapten | Seeds | [11] |

| Ash Tree (Fraxinus spp.) | Oleaceae | Esculetin, Fraxetin | Bark, leaves | [1] |

| Ruta graveolens (Common Rue) | Rutaceae | Psoralen, Bergapten | Leaves | [12] |

| Marine Fungi (Penicillium sp.) | Umbelliferone, Scopoletin | [13] |

The intricate Biosynthesis of Coumarins

The structural diversity of coumarins arises from a complex and elegant biosynthetic pathway that originates from the shikimic acid pathway.[5] The core of coumarin biosynthesis is the phenylpropanoid pathway, which utilizes the aromatic amino acid L-phenylalanine as its starting material.[3][14]